4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester, also known as ethyl 2-(dimethylamino)pent-4-enoate, is an organic compound with the molecular formula and a molecular weight of 171.24 g/mol. This compound features a pentenoic acid backbone with an ethyl ester and a dimethylamino group attached to the second carbon atom. It is classified as an ester derivative of pent-4-enoic acid, which itself is a member of the pentenoic acid family, characterized by a five-carbon chain with a double bond.
The compound's CAS Registry Number is 66917-63-3, and it is recognized for its potential applications in organic synthesis and medicinal chemistry. The systematic name highlights its structure and functional groups, which are critical for its reactivity and interactions in chemical processes.
The synthesis of 4-pentenoic acid, 2-(dimethylamino)-, ethyl ester can be achieved through various methods. A common approach involves the alkylation of dimethylamine with ethyl 4-pentenoate. This reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate dimethylamine, facilitating its nucleophilic attack on the ester.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield by optimizing temperature and pressure conditions.
The molecular structure of 4-pentenoic acid, 2-(dimethylamino)-, ethyl ester can be represented by the following:
CCOC(=O)C(CC=C)N(C)C
InChI=1S/C9H17NO2/c1-5-7-8(10(3)4)9(11)12-6-2/h5,8H,1,6-7H2,2-4H3
BOHFEXNXXRIRLU-UHFFFAOYSA-N
The molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios that define its chemical behavior.
4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester undergoes various chemical reactions typical for esters:
Common reagents for these reactions include:
The mechanism of action for 4-pentenoic acid, 2-(dimethylamino)-, ethyl ester involves several pathways depending on its interactions with biological systems:
Property | Value |
---|---|
Density | |
Boiling Point | |
Flash Point | |
Refractive Index |
Property | Value |
---|---|
Molecular Weight | |
Polar Surface Area | |
LogP (Octanol-Water Partition Coefficient) |
These properties indicate that the compound is relatively volatile and flammable, necessitating careful handling and storage conditions.
4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester has several scientific applications:
CAS No.: 37304-88-4
CAS No.: 5843-53-8
CAS No.: 12712-72-0
CAS No.: 37391-75-6
CAS No.: 28387-44-2
CAS No.: 591-81-1